4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate
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Overview
Description
4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a 4-methylbenzyl ester group.
Preparation Methods
The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in treating neurodegenerative diseases and inflammation-related conditions.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels and inhibiting inflammatory pathways. The piperazine ring plays a crucial role in its binding affinity to these targets, while the pyrimidine core contributes to its overall stability and bioactivity .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with piperazine rings, such as:
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione These compounds share structural similarities but differ in their specific substituents, which can significantly impact their biological activity and potential applications . The uniqueness of 4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate lies in its specific combination of functional groups, which confer distinct pharmacological properties.
Properties
IUPAC Name |
(4-methylphenyl)methyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18-3-7-20(8-4-18)17-30-23(29)21-15-25-24(26-16-21)28-13-11-27(12-14-28)22-9-5-19(2)6-10-22/h3-10,15-16H,11-14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFCHCBBQDTCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2)N3CCN(CC3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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